

SHR5428 solubility in DMSO and other solvents

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Compound of Interest

Compound Name: SHR5428

Cat. No.: B12394268

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SHR5428 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility, handling, and use of **SHR5428**, a selective and noncovalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).

Frequently Asked Questions (FAQs)

Q1: What is **SHR5428** and what is its primary mechanism of action?

A1: **SHR5428** is a potent and orally active inhibitor of CDK7.[1] CDK7 is a key regulator of both the cell cycle and transcription.[2] By inhibiting CDK7, **SHR5428** can disrupt these processes in cancer cells, leading to anti-tumor effects.[3][4]

Q2: In which solvents is **SHR5428** soluble?

A2: While specific quantitative solubility data is not widely published, **SHR5428** is known to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). For experimental use, it is common practice to first prepare a concentrated stock solution in a non-polar organic solvent.

Q3: Why does my **SHR5428** precipitate when I dilute the DMSO stock solution in an aqueous buffer like PBS or cell culture media?

A3: This is a common issue for compounds that are poorly soluble in water. When a concentrated stock of a hydrophobic compound in DMSO is diluted into an aqueous solution,

the significant change in solvent polarity can cause the compound to precipitate out of the solution.[5]

Q4: What is the recommended concentration of DMSO for in vitro cell-based assays?

A4: To minimize solvent-induced toxicity and off-target effects, the final concentration of DMSO in most cell-based assays should generally be kept below 0.5% (v/v).[6] It is crucial to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and experimental conditions.

Solubility Data

The following table provides recommended guidelines for dissolving **SHR5428**. Note that these are starting points, and optimization may be required for your specific experimental needs.

Solvent	Recommended Maximum Concentration	Notes
DMSO	≥ 10 mM	For preparation of concentrated stock solutions.
Ethanol	Limited Solubility	May be used as a co-solvent in some formulations.
PBS (pH 7.2)	Very Low Solubility	Not recommended for initial dissolution.
Cell Culture Medium	Dependent on final DMSO %	Final working concentration is limited by the low percentage of DMSO tolerated by cells.

Troubleshooting Guide

Issue: Precipitate forms upon dilution of DMSO stock in aqueous buffer.

- Cause A: High Final Concentration: The intended final concentration of **SHR5428** in the aqueous solution may exceed its solubility limit in that medium.

- Solution: Attempt to use a lower final concentration of **SHR5428**. If a higher concentration is necessary, consider formulation strategies with co-solvents or surfactants.
- Cause B: Improper Mixing Technique: Adding the aqueous buffer directly to the small volume of the **SHR5428** stock solution can create localized high concentrations, leading to precipitation.
 - Solution: Add the **SHR5428** stock solution dropwise into the vortexing aqueous buffer. This ensures rapid and even dispersion.[\[5\]](#)
- Cause C: Low Temperature: The temperature of the aqueous buffer may be too low, reducing the solubility of the compound.
 - Solution: Gently warm the aqueous buffer to 37°C before adding the **SHR5428** stock solution. However, be mindful of the compound's stability at elevated temperatures over time.[\[7\]](#)

Issue: Inconsistent results in biological assays.

- Cause: Compound Precipitation or Aggregation: Even if not visibly precipitated, the compound may be forming small aggregates in the aqueous solution, reducing its effective concentration and activity.
 - Solution: Briefly sonicate the final working solution to break up any potential micro-aggregates.[\[8\]](#) Always prepare fresh dilutions from the stock solution immediately before use.

Experimental Protocols

Preparation of a 10 mM SHR5428 Stock Solution in DMSO

Materials:

- **SHR5428** powder (Molecular Weight: 477.42 g/mol)
- Anhydrous, high-purity DMSO

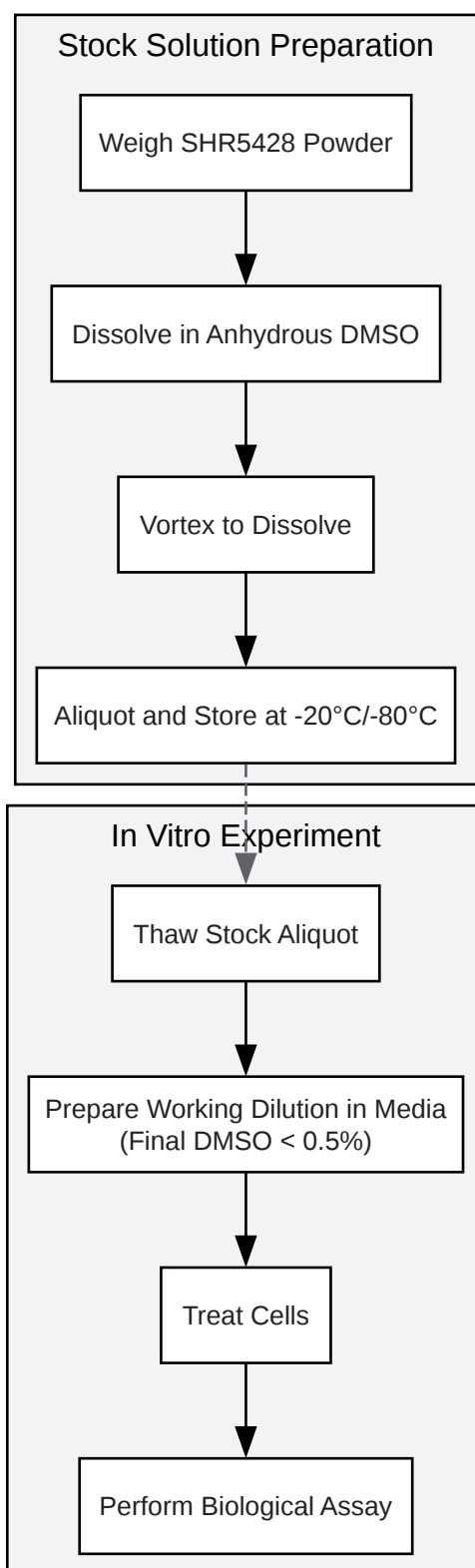
- Sterile, low-adhesion microcentrifuge tubes
- Calibrated analytical balance
- Vortex mixer

Procedure:

- **Equilibrate:** Allow the vial of **SHR5428** powder to come to room temperature before opening to prevent condensation.
- **Weigh:** Accurately weigh the desired amount of **SHR5428** powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.77 mg of **SHR5428**.
- **Dissolve:** Add the appropriate volume of anhydrous DMSO to the vial containing the **SHR5428** powder. For a 10 mM solution with 4.77 mg of **SHR5428**, add 1 mL of DMSO.
- **Mix:** Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath for a few minutes may aid dissolution.^[7]
- **Aliquot and Store:** Aliquot the stock solution into smaller, single-use volumes in sterile, low-adhesion microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Visualizations

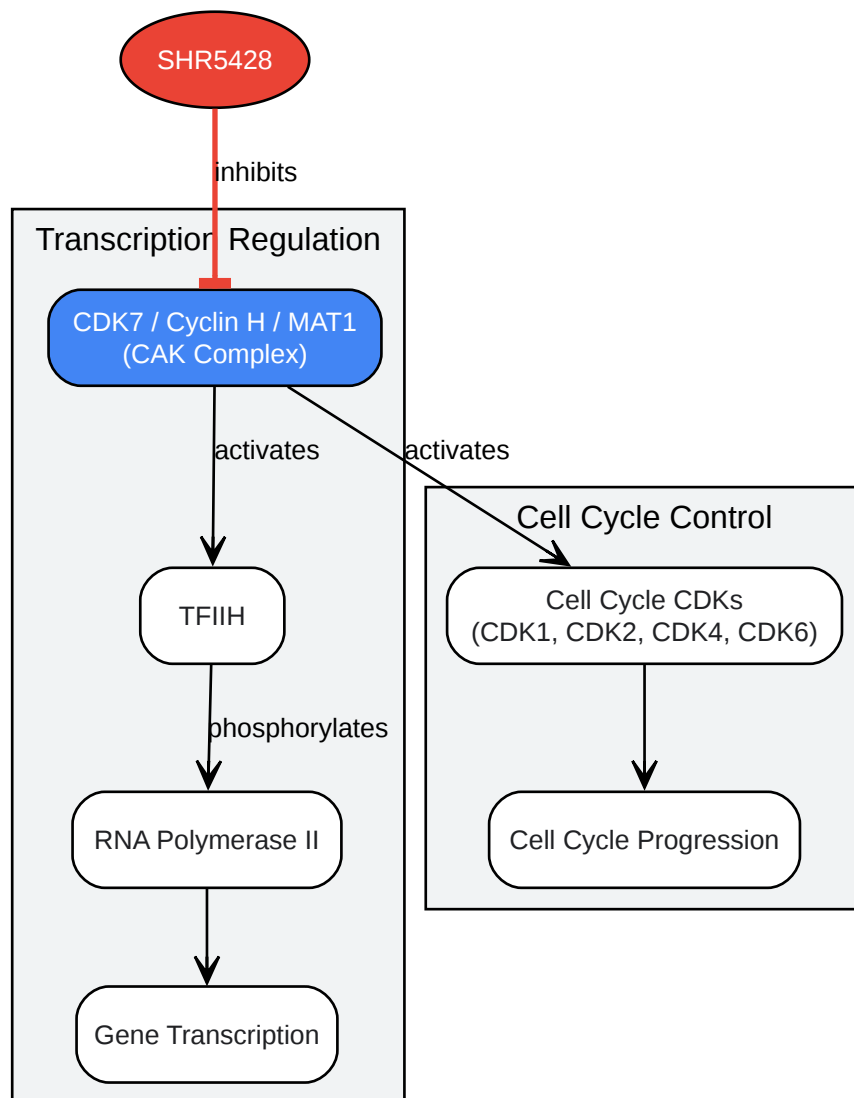
SHR5428 Experimental Workflow



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Caption: Workflow for preparing and using **SHR5428** in experiments.

Simplified CDK7 Signaling Pathway



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Caption: Inhibition of CDK7 by **SHR5428** affects transcription and cell cycle.

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